molecular formula C6H12ClNO B1520466 2-(Chloromethyl)-4-methylmorpholine CAS No. 40987-31-3

2-(Chloromethyl)-4-methylmorpholine

Cat. No.: B1520466
CAS No.: 40987-31-3
M. Wt: 149.62 g/mol
InChI Key: UTYOOBRKCYPDAK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methylmorpholine is a chemical compound belonging to the class of organochlorine compounds. It features a morpholine ring, a nitrogen-containing heterocycle, substituted with a chloromethyl group at the second position and a methyl group at the fourth position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation of Morpholine: One common synthetic route involves the chloromethylation of morpholine using formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions and at elevated temperatures.

  • N-Methylation of 2-Chloromethylmorpholine: Another method involves the N-methylation of 2-chloromethylmorpholine using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols or ketones.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in different chemical properties.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and ammonia (NH3) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Alcohols, ketones, and carboxylic acids.

  • Reduction: Methylene derivatives and amines.

  • Substitution: Cyanides, amides, and other substituted morpholines.

Scientific Research Applications

2-(Chloromethyl)-4-methylmorpholine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is employed in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

2-(Chloromethyl)-4-methylmorpholine is compared to other similar compounds, such as 2-chloromethylpyridine and chloromethyl methyl ether. While these compounds share structural similarities, this compound is unique due to its morpholine ring and specific substitution pattern. This uniqueness contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-Chloromethylpyridine

  • Chloromethyl methyl ether

  • Bis(chloromethyl) ether

  • Benzyl chloromethyl ether

Properties

IUPAC Name

2-(chloromethyl)-4-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYOOBRKCYPDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40987-31-3
Record name 2-(chloromethyl)-4-methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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